![molecular formula C16H16N2O2S B2925205 N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide CAS No. 439120-48-6](/img/structure/B2925205.png)

N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

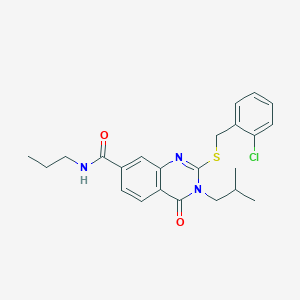

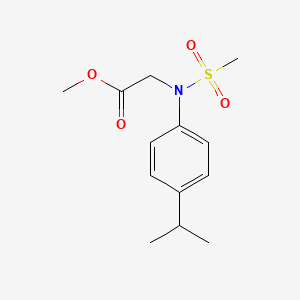

The molecular structure of “N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide” is characterized by a pyrrolidine ring, a thiophene ring, and a benzamide group . The pyrrolidine ring is a five-membered nitrogen heterocycle . The thiophene ring is a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve the use of heterocyclic scaffolds . For example, the pyrrolidine ring can be obtained via cyclocondensations of dicarboxylic acids with properly substituted amines .Aplicaciones Científicas De Investigación

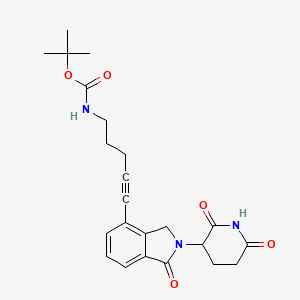

Chemical Synthesis and Molecular Structure Research on similar compounds to N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide has led to significant findings in the field of chemical synthesis and understanding molecular structures. For instance, studies have demonstrated the synthesis of related molecules through reactions that result in new ring systems and complexes, shedding light on the structural characteristics and potential applications of these compounds. One such study detailed the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives through a reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. The reaction produced novel N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives, which, upon coordination with copper(II) ions, formed complexes with significant cytotoxic activity against various human cancer cell lines (Adhami et al., 2014).

Catalysis and Enantioselective Synthesis The research into molecules akin to this compound extends into the realm of catalysis and the synthesis of enantioenriched compounds. A study highlighted the catalytic potential of a chiral Cr(III)(salen)Cl complex in facilitating the intramolecular addition of tertiary enamides to ketones. This process yielded highly enantioenriched 1H-pyrrol-2(3H)-one derivatives featuring a hydroxylated quaternary carbon atom, demonstrating the compound's role in promoting enantioselective synthesis (Yang et al., 2009).

Photophysical and Electrochemical Studies Further investigations into similar compounds have explored their photophysical and electrochemical properties. One study reported on a series of 1,1-difluoro-3-aryl(heteroaryl)-1H-pyrido[1,2-c][1,3,5,2]oxadiazaborinin-9-ium-1-uides, focusing on their synthesis, structure, and their potential applications in photophysical, electrochemical, and biological systems. The study provided insights into the optical and electrochemical characteristics of these compounds, highlighting their versatility and potential for various applications (Bonacorso et al., 2018).

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other pyrrolidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Pyrrolidine derivatives are generally known for their good bioavailability and ability to cross biological membranes .

Action Environment

The action of N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details on how these factors influence the compound’s action, efficacy, and stability are currently unknown .

Propiedades

IUPAC Name |

N-[2-(pyrrolidine-1-carbonyl)thiophen-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c19-15(12-6-2-1-3-7-12)17-13-8-11-21-14(13)16(20)18-9-4-5-10-18/h1-3,6-8,11H,4-5,9-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVVBUMJQNYFNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819267 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2925123.png)

![1-{4-[1-(Hydroxyimino)ethyl]phenyl}pyrrolidine-2,5-dione](/img/structure/B2925128.png)

![1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2925130.png)

![4-[[2-(3,4-Dihydro-1H-isochromen-6-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2925131.png)

![N'-(4-ethylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2925136.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2925137.png)